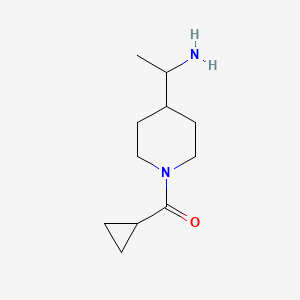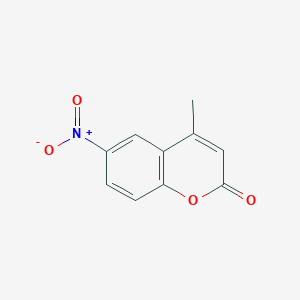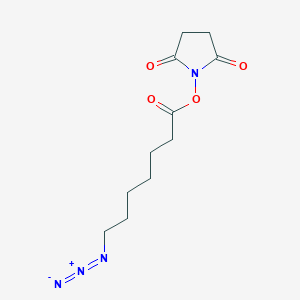
1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline is a compound that combines the amino acid L-leucine with 4-hydroxy-L-proline, protected by a tert-butoxycarbonyl (Boc) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline typically involves the following steps:
Protection of L-leucine: L-leucine is first protected with a Boc group to form Boc-L-leucine. This is achieved by reacting L-leucine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Coupling with 4-hydroxy-L-proline: The Boc-L-leucine is then coupled with 4-hydroxy-L-proline using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection: Using industrial reactors to protect L-leucine with Boc groups.
Efficient coupling: Employing high-efficiency coupling reagents and catalysts to ensure high yield and purity of the final product.
Purification: Utilizing techniques such as crystallization, chromatography, and recrystallization to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline undergoes various chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amino acid.
Oxidation: The hydroxyl group on the proline moiety can be oxidized to form a ketone or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for oxidation.
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used for substitution reactions.
Major Products Formed
Deprotected amino acid: Removal of the Boc group yields L-leucyl-(4R)-4-hydroxy-L-proline.
Oxidized derivatives: Oxidation of the hydroxyl group forms ketones or aldehydes.
Substituted derivatives: Substitution reactions yield various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: Utilized in the synthesis of bioactive compounds and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline can be compared with other similar compounds, such as:
1-(Boc-L-leucyl)-L-proline: Lacks the hydroxyl group, leading to different reactivity and applications.
1-(Boc-L-leucyl)-L-valine: Contains valine instead of proline, resulting in different structural and functional properties.
1-(Boc-L-leucyl)-L-isoleucine: Contains isoleucine, which affects its chemical behavior and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool for chemists, biologists, and medical researchers.
Eigenschaften
Molekularformel |
C16H28N2O6 |
|---|---|
Molekulargewicht |
344.40 g/mol |
IUPAC-Name |
4-hydroxy-1-[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H28N2O6/c1-9(2)6-11(17-15(23)24-16(3,4)5)13(20)18-8-10(19)7-12(18)14(21)22/h9-12,19H,6-8H2,1-5H3,(H,17,23)(H,21,22) |
InChI-Schlüssel |
YHUBPYDZOGOYCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12084896.png)




![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)

![6-bromo-2-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12084936.png)



![2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B12084949.png)
